9-((3-Dimetilaminopropil)amino)acridina

Descripción general

Descripción

9-((3-Dimethylaminopropyl)amino)acridine is an organic compound belonging to the class of acridines. Acridines are known for their tricyclic structure consisting of two benzene rings joined by a pyridine ring. This compound is also referred to as C 137DIHYDROCHLORIDE or dapa CPD . Acridines have been extensively studied due to their diverse biological activities and applications in various fields.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

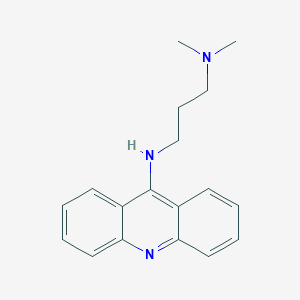

Chemical Structure : 9-((3-Dimethylaminopropyl)amino)acridine features a tricyclic structure with two benzene rings connected by a pyridine ring. This unique structure allows it to interact with biological molecules effectively.

Mechanism of Action : The primary mechanism by which this compound exerts its effects is through DNA intercalation . It inserts itself between the base pairs of DNA, disrupting normal cellular processes and potentially leading to cell death. This interaction can inhibit DNA transcription and replication, making it a valuable tool in cancer research and treatment.

Fluorescent Probes

9-((3-Dimethylaminopropyl)amino)acridine is utilized as a fluorescent probe in various biochemical assays. Its ability to fluoresce upon binding to specific biomolecules allows researchers to study molecular interactions and dynamics in real-time. This application is crucial in understanding cellular processes at the molecular level.

DNA Intercalation and Anticancer Research

The compound's role as a DNA intercalator makes it significant in cancer research. Studies have shown that acridine derivatives can inhibit the proliferation of cancer cells by disrupting their DNA. For instance, derivatives have been tested against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), demonstrating significant cytotoxic effects .

Antimicrobial Activity

Research indicates that acridine derivatives exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents. Their mechanism involves intercalating into microbial DNA, thereby inhibiting replication and transcription processes essential for microbial survival.

Dye Production

In industrial applications, compounds like 9-((3-Dimethylaminopropyl)amino)acridine are used in the production of dyes and pigments due to their vibrant color properties. The structural characteristics that allow for DNA interaction also contribute to their utility in dye chemistry.

Case Study 1: Anticancer Activity

A study published in Nature explored the efficacy of various acridine derivatives, including 9-((3-Dimethylaminopropyl)amino)acridine, against human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through mechanisms involving DNA intercalation and apoptosis induction .

Case Study 2: Fluorescence Imaging

In another study, researchers employed this compound as a fluorescent probe to visualize cellular processes in live cells. The findings demonstrated its effectiveness in tracking molecular interactions within cellular environments, providing insights into cellular dynamics.

Mecanismo De Acción

Target of Action

The primary target of 9-((3-Dimethylaminopropyl)amino)acridine is DNA . DNA is the molecule that carries the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. It plays a crucial role in the storage and transmission of genetic information.

Mode of Action

9-((3-Dimethylaminopropyl)amino)acridine interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can cause DNA to unwind and elongate, disrupting the normal processes of replication and transcription.

Pharmacokinetics

Similar compounds have been shown to penetrate the blood-brain barrier, suggesting potential for central nervous system activity . The bioavailability of related compounds has been calculated to be around 83.8% , indicating good absorption and distribution throughout the body.

Result of Action

The interaction of 9-((3-Dimethylaminopropyl)amino)acridine with DNA and the subsequent disruption of normal cellular processes can lead to cell death . This makes it a potential candidate for use as an anticancer agent, particularly for cancers characterized by rapid cell division.

Análisis Bioquímico

Biochemical Properties

Intercalation involves the insertion of molecules between the planar bases of DNA, which can disrupt the DNA structure and interfere with its function .

Cellular Effects

The cellular effects of 9-((3-Dimethylaminopropyl)amino)acridine are largely due to its interaction with DNA. By intercalating into the DNA structure, it can disrupt the normal functioning of cells

Molecular Mechanism

The molecular mechanism of action of 9-((3-Dimethylaminopropyl)amino)acridine involves its interaction with DNA. It is known to intercalate into DNA, which can disrupt the DNA structure and interfere with its function . This can lead to a variety of downstream effects, including changes in gene expression and cellular function.

Métodos De Preparación

The synthesis of 9-((3-Dimethylaminopropyl)amino)acridine can be achieved through several routes. One common method involves the reaction of acridine with sodium amide . Another approach includes the reaction of N-phenyl-o-aminobenzoic acid with phosphorus pentachloride, followed by heating with ammonium carbonate in phenol . These methods yield the desired compound with high purity and efficiency.

Análisis De Reacciones Químicas

9-((3-Dimethylaminopropyl)amino)acridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

9-((3-Dimethylaminopropyl)amino)acridine can be compared with other acridine derivatives such as:

N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Both compounds exhibit DNA intercalation properties, but DACA has been more extensively studied for its antitumor activity.

Amsacrine (m-AMSA): Similar to 9-((3-Dimethylaminopropyl)amino)acridine, amsacrine intercalates with DNA and inhibits topoisomerase II, making it effective in cancer treatment.

Triazoloacridone (C-1305): This compound also shows DNA intercalation and topoisomerase inhibition, but it has a different chemical structure and may exhibit different pharmacokinetic properties.

Actividad Biológica

9-((3-Dimethylaminopropyl)amino)acridine, also known as DAPA, is a compound belonging to the acridine family, characterized by its intercalating properties with DNA. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of 9-((3-Dimethylaminopropyl)amino)acridine

- Chemical Structure : The compound features a tricyclic structure typical of acridines, with a dimethylaminopropyl group contributing to its biological activity.

- CAS Number : 13365-37-2

- Molecular Formula : C18H21N3

DNA Intercalation

The primary mechanism through which 9-((3-Dimethylaminopropyl)amino)acridine exerts its biological effects is through intercalation into DNA. This process involves the insertion of the compound between the base pairs of DNA, leading to structural distortions that can disrupt normal cellular processes and potentially induce cell death .

Cellular Effects

The intercalation can interfere with:

- DNA replication : By disrupting the normal unwinding and replication processes.

- Transcription : Affecting RNA synthesis and protein production.

- Cell Cycle Regulation : Inducing apoptosis in rapidly dividing cells, particularly cancer cells.

Anticancer Activity

Research has shown that 9-((3-Dimethylaminopropyl)amino)acridine exhibits significant anticancer properties. It has been compared with other acridine derivatives like Amsacrine (m-AMSA), which also intercalates DNA and inhibits topoisomerase II. Studies indicate that DAPA can induce apoptosis in various cancer cell lines with IC50 values comparable to established chemotherapeutics .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 9-((3-Dimethylaminopropyl)amino)acridine | ~5 | DNA intercalation |

| Amsacrine | ~2 | DNA intercalation & topoisomerase inhibition |

| DACA | ~10 | DNA intercalation |

Study on Anticancer Efficacy

A study published in PubMed highlighted the effectiveness of 9-((3-Dimethylaminopropyl)amino)acridine against prion diseases, indicating its potential utility in neurodegenerative conditions linked to abnormal protein accumulation. The compound demonstrated significant bioactivity against prion protein accumulation in vitro .

Structure-Activity Relationship (SAR) Analysis

Research focusing on the structure-activity relationship of acridine derivatives has revealed that modifications to the dimethylaminopropyl group can enhance or reduce biological activity. For instance, variations in substituents at different positions on the acridine ring can lead to altered potency against cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of 9-((3-Dimethylaminopropyl)amino)acridine suggests it has the potential to penetrate the blood-brain barrier, making it a candidate for central nervous system-targeted therapies. However, further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) .

Propiedades

IUPAC Name |

N-acridin-9-yl-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3/c1-21(2)13-7-12-19-18-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGUBCUGFXDMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1092-03-1 (di-hydrochloride) | |

| Record name | C 137 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40158291 | |

| Record name | C 137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670411 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13365-37-2 | |

| Record name | 9-(3′-Dimethylaminopropylamino)acridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13365-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C 137 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C 137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(9-ACRIDINYL)-N3,N3-DIMETHYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LK54B52H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.